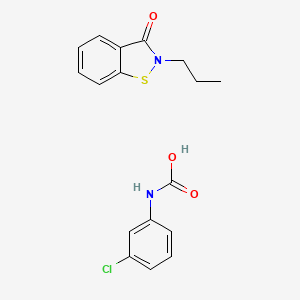
(1,1'-Biphenyl)-3-ol, 3',4,4',6-tetrachloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1’-Biphenyl)-3-ol, 3’,4,4’,6-tetrachloro- is a chlorinated biphenyl derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3-ol, 3’,4,4’,6-tetrachloro- typically involves the chlorination of biphenyl compounds. The process may include:
Starting Material: Biphenyl or a biphenyl derivative.
Chlorination: Using chlorine gas or other chlorinating agents under controlled conditions.
Hydroxylation: Introducing the hydroxyl group (-OH) at the desired position, often through a reaction with a hydroxylating agent.
Industrial Production Methods
Industrial production methods may involve large-scale chlorination and hydroxylation processes, utilizing reactors and continuous flow systems to ensure efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can remove chlorine atoms or reduce the hydroxyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution may produce various biphenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in organic reactions.
Material Science: Incorporated into polymers or other materials for enhanced properties.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential effects on cellular processes.
Medicine
Pharmacology: Explored for potential therapeutic applications, including anti-inflammatory or anticancer properties.
Industry
Manufacturing: Utilized in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism by which (1,1’-Biphenyl)-3-ol, 3’,4,4’,6-tetrachloro- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
類似化合物との比較
Similar Compounds
Polychlorinated Biphenyls (PCBs): Similar in structure but may have different chlorine substitution patterns.
Biphenyl Derivatives: Compounds with various functional groups attached to the biphenyl core.
Uniqueness
(1,1’-Biphenyl)-3-ol, 3’,4,4’,6-tetrachloro- is unique due to its specific pattern of chlorination and the presence of a hydroxyl group, which may confer distinct chemical and biological properties.
特性
CAS番号 |
51026-02-9 |
|---|---|
分子式 |
C12H6Cl4O |
分子量 |
308.0 g/mol |
IUPAC名 |
2,4-dichloro-5-(3,4-dichlorophenyl)phenol |
InChI |
InChI=1S/C12H6Cl4O/c13-8-2-1-6(3-10(8)15)7-4-12(17)11(16)5-9(7)14/h1-5,17H |
InChIキー |
WREYPJMQIYUDMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2Cl)Cl)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


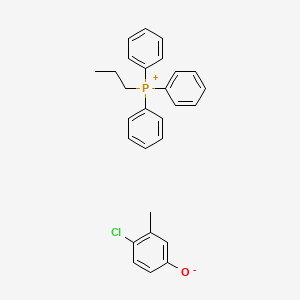
![3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12691090.png)
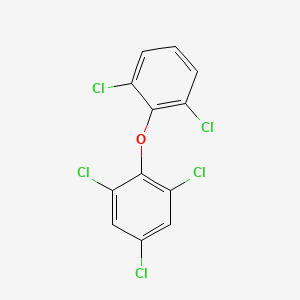
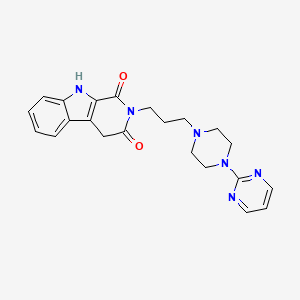
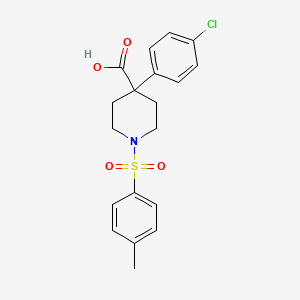

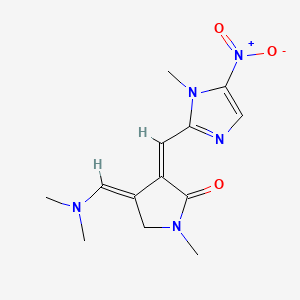
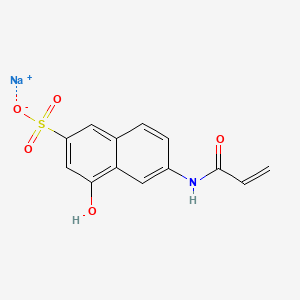
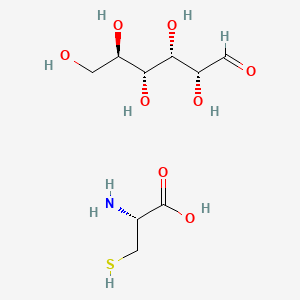
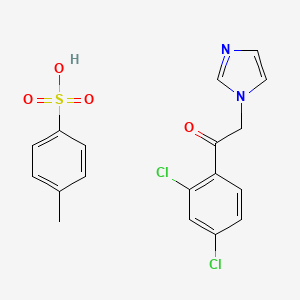

![2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL]](/img/structure/B12691156.png)
